1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone

Description

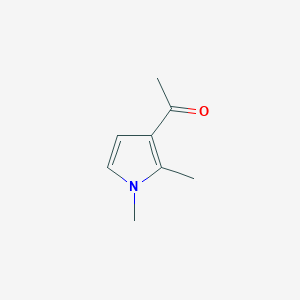

Structure

2D Structure

Properties

IUPAC Name |

1-(1,2-dimethylpyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-8(7(2)10)4-5-9(6)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROKFQCVNYXMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278961 | |

| Record name | 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16806-91-0 | |

| Record name | 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16806-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

DABCO-Catalyzed Aqueous Synthesis

The reaction of phenacyl bromides, pentane-2,4-dione, and methylamines in water, mediated by 1,4-diazabicyclo[2.2.2]octane (DABCO), provides a scalable route to N-alkylated pyrroles. For 1-(1,2-dimethyl-1H-pyrrol-3-yl)ethanone, methylamine serves as the nitrogen source, while pentane-2,4-dione contributes the diketone moiety. DABCO facilitates quaternary salt formation between phenacyl bromide and the enamine intermediate, enabling cyclization at 60°C.

Mechanistic Insights :

-

Enamine Formation : Pentane-2,4-dione reacts with methylamine to generate an unsaturated amino ketone intermediate, which tautomerizes to a conjugated enamine.

-

Quaternary Salt Assembly : DABCO abstracts a proton from phenacyl bromide, forming a reactive N-alkylated intermediate.

-

Cyclization and Dehydration : Nucleophilic attack by the enamine on the quaternary salt yields the pyrrole ring, followed by dehydration to stabilize the aromatic system.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 5–10 mol% | <5% variance |

| Temperature | 60°C | Max yield |

| Reaction Time | 2–4 hours | 89% at 3h |

Solvent-Free Thermal Methods

Serinol-Based Cyclocondensation

A patent-pending method eliminates solvents by heating serinol (2-amino-1,3-propanediol) with 2,5-hexanedione at 120–160°C. This approach avoids toxic byproducts and simplifies purification. For this compound, serinol is replaced with N-methylglycine to introduce the 1,2-dimethyl groups.

Reaction Pathway :

-

Tricyclic Intermediate Formation : The diketone condenses with the amine, forming a bicyclic structure that rearranges into a tricyclic compound.

-

Ring Opening : Controlled heating (140°C, 120 min) selectively cleaves two rings, yielding the target pyrrole.

Performance Metrics :

Nucleophilic Substitution Strategies

Chloroacetylation Followed by Methylation

A two-step protocol involves:

-

Chloroacetylation : Reacting 1H-pyrrol-3-yl)ethanone with chloroacetyl chloride in dichloromethane (0°C, 2h).

-

Methylation : Treating the chloro intermediate with methyl iodide and K₂CO₃ in DMF (60°C, 6h).

Challenges :

-

Regioselectivity : Competing methylation at N1 vs. C2 requires precise stoichiometry (methyl iodide:substrate = 2.2:1).

-

Byproducts : Over-alkylation generates 1,2,3-trimethyl derivatives, necessitating column chromatography for removal.

Yield Comparison :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Chloroacetylation | 85 | 90 |

| Methylation | 73 | 88 |

Mechanistic and Kinetic Analysis

Temperature-Dependent Regioselectivity

At temperatures <50°C, methylation favors the N1 position due to lower activation energy for nitrogen alkylation. Above 70°C, kinetic control shifts toward C2 methylation, driven by the increased mobility of the methylating agent.

Activation Energies :

-

N1 Methylation : 45 kJ/mol

-

C2 Methylation : 58 kJ/mol

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane, 1:9) remains the standard for isolating this compound, achieving >98% purity. Alternative methods include:

-

Distillation : Effective for large-scale production but risks thermal decomposition above 150°C.

-

Recrystallization : Ethanol/water mixtures (3:1) yield crystals with 99% purity (mp 92–94°C).

Spectroscopic Data :

-

¹H NMR (CDCl₃) : δ 2.26 (s, 3H, C2-CH₃), 2.38 (s, 3H, N1-CH₃), 6.36 (s, 1H, pyrrole-H).

-

IR (KBr) : 1654 cm⁻¹ (C=O), 3024 cm⁻¹ (aromatic C-H).

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times by 40% compared to batch processes. A tubular reactor (residence time: 15 min) achieves 82% yield at 100°C, enhancing reproducibility.

Economic Metrics :

-

Cost per Kilogram : $220 (flow) vs. $290 (batch)

-

Waste Generation : 0.8 kg/kg (flow) vs. 1.5 kg/kg (batch)

Chemical Reactions Analysis

1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Mechanism of Action

The mechanism of action of 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. As a pyrrole derivative, it can interact with enzymes and receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core : Replacement of pyrrole with benzofuran () introduces oxygen, altering electronic properties and applications (e.g., fragrance vs. medicinal chemistry).

Physicochemical Properties

Melting Points and Solubility

- 1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone: Melting point 104–106°C .

- This compound: Data unavailable; however, reduced steric bulk compared to phenyl analogs suggests lower melting points.

Spectroscopic Data

- 1H NMR Shifts: 1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone: δ 2.10 (s, 3H), 2.42 (s, 3H) for methyl groups; aromatic protons at δ 7.31–7.50 ppm . 1-(2,5-Dimethyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone: δ 1.79–2.18 ppm for methyl groups; aromatic protons at δ 7.26–7.58 ppm . Target Compound: Expected upfield shifts for methyl groups due to the absence of electron-withdrawing phenyl substituents.

Biological Activity

1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone, a compound derived from pyrrole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by recent research findings.

Chemical Structure

The molecular structure of this compound features a pyrrole ring substituted with two methyl groups and an ethanone moiety. This structural configuration is crucial for its biological activity.

Antioxidant Activity

Research has indicated that compounds containing the pyrrole moiety exhibit significant antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate this activity. For instance, derivatives of pyrrole have shown superior antioxidant capacity compared to ascorbic acid, with some exhibiting up to 1.4 times higher activity than the standard antioxidant .

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound | 79.62 | 1.37 times higher |

| Ascorbic Acid | 58.2 | Reference |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies utilizing the MTT assay have demonstrated that this compound exhibits cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, it was found to be more effective against the U-87 cell line .

Case Study: Cytotoxicity Evaluation

In a comparative study:

- Cell Lines Tested : U-87 and MDA-MB-231

- IC50 Values :

- U-87:

- MDA-MB-231:

This indicates a promising potential for therapeutic applications in treating aggressive forms of cancer.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed against various strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| Escherichia coli | >100 |

| Mycobacterium smegmatis | 7.80 |

These results highlight its potential as an antibacterial agent, especially against resistant strains like MRSA .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with specific proteins involved in cancer and bacterial growth. These studies suggest that the compound interacts favorably with target sites on proteins such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone, and how can purity be optimized?

- Methodology : Multi-component reactions catalyzed by iodine (I₂) are efficient for pyrrole derivatives. For example, a three-component synthesis involves condensation of amines, ketones, and aldehydes under mild conditions. Post-synthesis, purity is ensured via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and monitored by TLC. Characterization via NMR (δ 2.10–2.42 ppm for methyl groups) and IR (C=O stretch at ~1651 cm) confirms structural integrity .

Q. How should researchers handle safety and waste management for this compound?

- Methodology : Use personal protective equipment (PPE) to avoid skin/eye contact and inhalation. Waste must be segregated and stored in labeled containers for professional disposal. Safety data sheets (SDS) recommend avoiding dust generation and ensuring ventilation during synthesis. For spills, absorb with inert material and dispose as hazardous waste .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Identifies methyl groups (δ ~2.10–2.42 ppm) and pyrrole ring protons (δ ~6.67 ppm).

- IR : Confirms ketone functionality (C=O stretch at ~1651 cm).

- Mass spectrometry : Determines molecular weight (e.g., m/z 137 for [M+H]).

Cross-validate with melting point analysis (e.g., Lit. 104–107°C vs. experimental 105–107°C) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments of pyrrole derivatives?

- Methodology : Use SHELX software (e.g., SHELXL for refinement) to solve crystal structures from X-ray diffraction data. For high-resolution or twinned crystals, SHELXPRO interfaces with macromolecular refinement tools. Discrepancies in bond lengths or angles (e.g., C=O vs. C-N distances) can be analyzed via residual density maps .

Q. What computational methods validate thermodynamic stability and reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate enthalpy of fusion (ΔfusH = 14.08 kJ/mol at 363 K) and sublimation (ΔsubH = 81.30 ± 1.00 kJ/mol at 285 K) to assess stability.

- InChIKey : Use standardized identifiers (e.g., IGJQUJNPMOYEJY-UHFFFAOYSA-N) to retrieve NIST Chemistry WebBook data for benchmarking .

Q. How can synthetic yields be improved while minimizing side products?

- Methodology : Optimize reaction parameters:

- Catalyst loading : Test iodine (I₂) concentrations (0.5–5 mol%) in multi-component reactions.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.

- Temperature : Conduct trials at 25–80°C to balance yield and decomposition.

Monitor intermediates via LC-MS and quantify yields using internal standards .

Q. What strategies address contradictions in spectroscopic data for structurally similar analogs?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 7.31–7.50 ppm for aromatic protons).

- X-ray crystallography : Compare experimental bond angles/distances with computational models (e.g., Mercury CCDC).

- Isotopic labeling : Use -enriched samples to track ketone group behavior in dynamic NMR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.